Research suggests potential applications for 2-Hydroxy-3-nitropyridine in various scientific fields, although limited information is available on its specific uses. One example is its role as a precursor in the synthesis of sulfonates, which have been identified as potent inhibitors of cell proliferation and tubulin polymerization. This finding was reported in a study published in the journal "Molecules" [].
It is crucial to handle 2-Hydroxy-3-nitropyridine with caution as it possesses several safety hazards. Research has classified it as a skin irritant, eye irritant, and potential respiratory irritant []. Due to these hazards, proper safety protocols and personal protective equipment are essential when working with this chemical.
2-Hydroxy-3-nitropyridine is an organic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.1 g/mol. It appears as a yellow crystalline solid and is known for its unique chemical properties, including the presence of both hydroxyl and nitro functional groups. The compound is classified under various names, including 2-hydroxy-3-nitropyridine and 3-nitro-2-pyridinol, and has a CAS number of 6332-56-5. Its melting point is reported to be around 212°C, indicating its stability under standard laboratory conditions .
The biological activity of 2-hydroxy-3-nitropyridine has been explored in various studies. It exhibits antimicrobial properties and has shown potential as an antitumor agent. The compound's ability to inhibit cell proliferation makes it a candidate for further research in cancer therapeutics . Additionally, it has been noted for its role in biochemical pathways related to nitrogen metabolism.
Several methods exist for synthesizing 2-hydroxy-3-nitropyridine:
The applications of 2-hydroxy-3-nitropyridine span various fields:
Interaction studies involving 2-hydroxy-3-nitropyridine have indicated its potential effects on biological systems. Research has shown that it can interact with cellular enzymes and receptors, influencing metabolic pathways. These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses .
Several compounds share structural similarities with 2-hydroxy-3-nitropyridine. Here are some notable examples:
The uniqueness of 2-hydroxy-3-nitropyridine lies in its specific combination of functional groups that provide distinct chemical reactivity and biological activity compared to these similar compounds.
Irritant